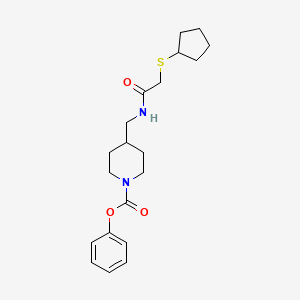

Phenyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[(2-cyclopentylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c23-19(15-26-18-8-4-5-9-18)21-14-16-10-12-22(13-11-16)20(24)25-17-6-2-1-3-7-17/h1-3,6-7,16,18H,4-5,8-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISXLFFTOQUOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 325.46 g/mol

- Chemical Structure : The compound features a piperidine ring, an acetamido group, and a phenyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key findings include:

- Inhibition of Enoyl-ACP Reductase : Research indicates that similar compounds exhibit inhibitory effects on the enoyl-acyl carrier protein (ACP) reductase, an enzyme crucial for mycolic acid synthesis in Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis by disrupting bacterial cell wall biosynthesis .

- Dopamine Transporter Interaction : Analogous compounds have shown activity at the dopamine transporter (DAT), influencing dopamine reuptake. This interaction can modulate dopaminergic signaling pathways, which are relevant in conditions such as depression and addiction .

Biological Activity Data

The following table summarizes key biological activities and pharmacological properties associated with this compound:

Case Studies and Research Findings

-

Antimycobacterial Activity :

A study published in Nature demonstrated that derivatives similar to this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The mechanism involved disruption of the FAS-II system, essential for mycolic acid production . -

Dopaminergic Effects :

In behavioral studies involving rodent models, compounds structurally related to this compound displayed varying degrees of stimulant effects, indicating potential utility in managing conditions related to dopamine dysregulation . -

Metabolic Pathways :

Research highlighted that this compound could influence metabolic pathways involving cytochrome P450 enzymes, suggesting implications for drug-drug interactions and personalized medicine approaches .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Properties

*Inferred based on structural analogs. †Estimated via substituent contributions (cyclopentylthio increases lipophilicity vs. fluorophenyl). ‡Calculated using fragment-based methods.

Key Observations:

- Substituent Impact: The cyclopentylthio group in the target compound introduces greater lipophilicity (higher XlogP) compared to the 4-fluorophenyl in BG15236 . This may enhance membrane permeability but reduce aqueous solubility. The tetrazol-1-yl group in CHEMBL1684030 () increases hydrogen bond acceptors (6 vs.

Molecular Weight :

Pharmacological and Functional Comparisons

Key Observations:

- Target Compound : The cyclopentylthio group may confer metabolic stability compared to fluorophenyl (BG15236) but could increase susceptibility to oxidation .

- CHEMBL1684030 : The tetrazole group’s polarity likely aids in binding to polar GPCR active sites, while the tert-butyl group improves pharmacokinetic stability .

Q & A

What are the recommended synthetic routes for Phenyl 4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves functionalizing a piperidine core with cyclopentylthio and phenylcarboxylate groups. A common approach includes:

- Acylation : Reacting a piperidine derivative with 2-(cyclopentylthio)acetic acid chloride under inert conditions (e.g., argon atmosphere) to form the acetamido intermediate .

- Esterification : Coupling the intermediate with phenyl chloroformate in the presence of a base like triethylamine to introduce the carboxylate group .

Optimization strategies include: - Catalyst screening : Using DMAP or HOBt to enhance acylation efficiency.

- Temperature control : Maintaining reflux conditions (e.g., 12 hours at 80°C) for complete conversion, monitored via TLC or NMR .

How does the structural configuration of this compound influence its biological activity against Gram-positive bacteria?

The compound’s activity stems from its piperidine backbone and thioether moiety, which may disrupt bacterial membrane integrity or inhibit enzymes like penicillin-binding proteins. Key structural factors include:

- Cyclopentylthio group : Enhances lipophilicity, improving membrane penetration .

- Piperidine-carboxylate core : Stabilizes interactions with bacterial targets via hydrogen bonding .

Advanced studies employ molecular docking to map binding sites and SAR analyses to test analogs with modified substituents (e.g., replacing cyclopentyl with cyclohexyl) .

What methodologies are employed to resolve contradictions in cytotoxicity data across different cell lines for piperidine-carboxylate derivatives?

Contradictions often arise from cell line-specific metabolic pathways or assay conditions. Recommended approaches:

- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times .

- Mechanistic studies : Compare apoptosis markers (e.g., caspase-3 activation) and mitochondrial stress (JC-1 staining) across conflicting cell lines .

- Statistical validation : Apply multivariate analysis to account for variables like oxidative stress or nutrient availability .

Which analytical techniques are critical for confirming the purity and structural integrity of this compound post-synthesis?

- NMR spectroscopy : Confirms regiochemistry and detects impurities (e.g., residual solvents) via 1H/13C peak integration .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC with UV/Vis detection : Assesses purity (>95% by area-under-curve) using C18 columns and acetonitrile/water gradients .

What experimental frameworks are recommended for assessing the environmental persistence of this compound in aquatic systems?

Follow the INCHEMBIOL framework :

- Abiotic studies : Measure hydrolysis rates at pH 4–9 and photodegradation under UV light.

- Biotic studies : Use activated sludge or sediment microcosms to track biodegradation (OECD 301F protocol).

- Analytical tools : Quantify residuals via LC-MS/MS and model partitioning coefficients (log Kow) using EPI Suite™ .

How can computational chemistry be integrated with empirical data to predict the binding affinity of this compound with neurological targets?

- Molecular dynamics simulations : Simulate interactions with dopamine receptors (e.g., D2R) using AMBER or GROMACS .

- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding, validated by SPR or ITC assays .

- Pharmacophore modeling : Align the compound’s electronegative groups (e.g., carboxylate) with target active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.